molecular formula C9H10N2OS B1402052 5-(Thiazolidin-3-yl)nicotinaldehyde CAS No. 1713160-16-7

5-(Thiazolidin-3-yl)nicotinaldehyde

Cat. No.: B1402052
CAS No.: 1713160-16-7
M. Wt: 194.26 g/mol
InChI Key: WPMJIWOWGKLSMJ-UHFFFAOYSA-N
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Description

Contextualization of Nicotinaldehyde Derivatives in Contemporary Organic Synthesis

Nicotinaldehyde, or pyridine-3-carbaldehyde, and its derivatives are valuable building blocks in organic synthesis. nih.govnih.gov The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, including condensations, oxidations, and nucleophilic additions. This reactivity allows for the construction of more complex molecular architectures. Nicotinaldehyde derivatives serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. bldpharm.comsigmaaldrich.com For instance, they are precursors to various therapeutic agents, including those with anti-HIV and laxative properties. nih.gov The pyridine (B92270) ring within these molecules also imparts specific electronic properties and potential for biological interactions.

Significance of Thiazolidine (B150603) and Pyridine Heterocyclic Scaffolds in Medicinal Chemistry and Materials Science

Both thiazolidine and pyridine moieties are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.

The thiazolidine ring, a five-membered saturated heterocycle with a sulfur and a nitrogen atom, is another cornerstone of medicinal chemistry. nih.gov Thiazolidine derivatives are known for a diverse range of biological effects, including antidiabetic, antimicrobial, and anticancer activities. nih.govresearchgate.net The thiazolidine-2,4-dione structure, for example, is the core of the "glitazone" class of antidiabetic drugs. nih.gov The flexibility of the thiazolidine ring and the potential for substitution at various positions allow for the fine-tuning of its biological and physical properties.

The combination of these two scaffolds in a single molecule, as in 5-(Thiazolidin-3-yl)nicotinaldehyde, suggests a high potential for novel applications in both medicinal chemistry and materials science.

Overview of this compound as a Strategic Synthetic Intermediate and Molecular Probe

While specific research on this compound is not extensively documented, its structure suggests significant potential as a strategic synthetic intermediate. The presence of a reactive aldehyde group allows for further chemical modifications, such as the formation of imines, alcohols, or carboxylic acids, leading to a diverse library of derivative compounds. The thiazolidine-substituted pyridine core can be further functionalized, offering a versatile platform for the synthesis of complex molecules with potential biological activity.

Furthermore, the inherent properties of the pyridine and thiazolidine rings suggest that this compound could serve as a molecular probe. The nitrogen and sulfur heteroatoms can act as coordination sites for metal ions, making it a candidate for sensor applications. The aromatic pyridine ring can exhibit fluorescence, which may be modulated by the binding of analytes to the thiazolidine or aldehyde moieties.

Research Objectives and Scope for In-Depth Chemical Investigation

The primary objective of this article is to provide a comprehensive chemical profile of this compound. The scope of this investigation is strictly limited to its chemical properties and potential applications based on its structure, without delving into dosage, administration, or safety profiles. The subsequent sections will explore its chemical identity, plausible synthetic routes, and its potential as a synthetic intermediate and molecular probe, all within the defined boundaries of the provided outline.

Chemical and Physical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C9H10N2OS
Molecular Weight 194.25 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
Reactivity The aldehyde group is susceptible to nucleophilic attack and oxidation. The pyridine nitrogen is basic and can be protonated or coordinated to metals. The thiazolidine ring can potentially undergo ring-opening reactions under specific conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-thiazolidin-3-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-8-3-9(5-10-4-8)11-1-2-13-7-11/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMJIWOWGKLSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies: Pathways to the 5 Thiazolidin 3 Yl Nicotinaldehyde Scaffold and Its Analogues

Direct Synthetic Approaches to 5-(Thiazolidin-3-yl)nicotinaldehyde

Direct synthetic routes aim to construct the this compound molecule in a highly convergent manner, where the key thiazolidine (B150603) and pyridine (B92270) rings are coupled or formed in the final stages of the synthesis.

Nucleophilic Addition and Cyclization Pathways to the Thiazolidine Ring

The formation of the thiazolidine ring is classically achieved through the condensation reaction between a primary aminothiol (B82208) and an aldehyde or ketone. wikipedia.org For the synthesis of this compound, this would involve the reaction of 5-aminonicotinaldehyde (B1646756) with a suitable two-carbon sulfur-containing electrophile or, more commonly, the reaction between an appropriate nicotinaldehyde derivative and an aminothiol like cysteamine (B1669678). wikipedia.org

The fundamental reaction involves the condensation of cysteamine (2-aminoethanethiol) with an aldehyde. wikipedia.org The mechanism proceeds via a nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form an intermediate imine (Schiff base). Subsequently, an intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the formation of the saturated five-membered thiazolidine ring. researchgate.net This cyclization is a key step in forming the stable heterocyclic system. nih.gov The reactivity of pyridoxal-5'-phosphate (PLP) with cysteine to form a thiazolidine adduct is a well-studied example of this transformation, highlighting the role of base catalysis in facilitating the nucleophilic attack by the thiolate. nih.gov

A notable derivative, 4-carboxythiazolidine, also known as thioproline, is synthesized from the condensation of cysteine and formaldehyde (B43269). wikipedia.org This highlights the versatility of the condensation reaction for creating various substituted thiazolidines.

Functionalization of Pyridine Ring Systems with Thiazolidine Moieties

An alternative strategy involves the direct introduction of a thiazolidine ring or its precursor onto a pre-existing pyridine scaffold. This can be achieved through multi-component reactions (MCRs), which are highly efficient for building molecular complexity in a single step. nih.gov

One such approach is the one-pot, three-component cyclocondensation of an amine, a substituted benzaldehyde (B42025), and a mercaptocarboxylic acid. researchgate.net In the context of the target molecule, this could be adapted by reacting 5-aminonicotinaldehyde, another aldehyde, and a mercapto-acid. More directly, a three-component reaction of an appropriate pyridine-based amine, an aldehyde, and 3-mercaptopropionic acid has been used to synthesize novel thiazinanones, which are six-membered ring analogues of thiazolidinones. researchgate.net Similar MCRs that yield thiazolidin-4-ones often involve the reaction of primary amines, an aldehyde, and mercaptoacetic acid. nih.gov

The synthesis of various pyridine derivatives containing thiazolidin-4-one rings has been reported, establishing a clear precedent for linking these two heterocyclic systems. researchgate.net These methods provide a foundation for developing a direct synthesis of this compound by carefully selecting the appropriate pyridine-based starting materials.

Precursor-Based Synthesis of Nicotinaldehyde Derivatives and Their Transformation

This synthetic paradigm focuses on using nicotinaldehyde as the foundational substrate, which is then chemically modified through various reactions to build the thiazolidine ring. Condensation reactions are a cornerstone of this approach.

Condensation Reactions Involving Nicotinaldehyde Substrates

Condensation reactions are vital in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acsgcipr.org For modifying nicotinaldehyde, Schiff base formation and Knoevenagel condensations are particularly relevant.

The reaction between an aldehyde or ketone and a primary amine to form a C=N double bond is known as Schiff base formation. youtube.comyoutube.com These imine intermediates are versatile synthons for the preparation of various heterocyclic rings. researchgate.net

The mechanism for forming a Schiff base begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde (in this case, nicotinaldehyde). youtube.com This creates a tetrahedral intermediate called a hemiaminal or carbinolamine. youtube.comyoutube.com This intermediate is often unstable and readily eliminates a molecule of water, typically under acid catalysis which facilitates the departure of the hydroxyl group as a good leaving group (water), to yield the final imine or Schiff base. youtube.comyoutube.com

For the synthesis of the target compound, nicotinaldehyde would react with an aminothiol like cysteamine. The resulting Schiff base intermediate would contain both the nucleophilic thiol group and the electrophilic imine carbon in the same molecule, poised for cyclization. An intramolecular cyclization, where the sulfur atom attacks the imine carbon, would then yield the desired thiazolidine ring structure attached to the pyridine core. researchgate.net This strategy of forming a hydrazone (a type of Schiff base) and then cyclizing it with thioacetic acid to yield a thiazolidine ring has been successfully demonstrated. researchgate.net

Table 1: Overview of Schiff Base Formation and Cyclization
Reaction StageReactantsKey IntermediateProductReference
Schiff Base FormationAldehyde (e.g., Nicotinaldehyde) + Primary Amine (e.g., Cysteamine)Hemiaminal/CarbinolamineImine (Schiff Base) youtube.comyoutube.com
CyclizationSchiff Base from Aldehyde and Aminothiol-Thiazolidine Ring researchgate.net

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, named after Emil Knoevenagel. wikipedia.org The reaction involves a nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) compound) to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. wikipedia.orgpurechemistry.org

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.orgthermofisher.com The base deprotonates the active methylene compound, which has the general structure Z-CH₂-Z' where Z and Z' are electron-withdrawing groups (e.g., -COOH, -CN, -COR). wikipedia.orgsphinxsai.com This creates a highly nucleophilic enolate ion. The enolate then attacks the carbonyl carbon of the aldehyde (e.g., nicotinaldehyde), leading to a new carbon-carbon bond. purechemistry.org Subsequent elimination of a water molecule yields the final condensed product. thermofisher.com

While this reaction does not directly form the thiazolidine ring, it is a powerful tool for modifying aldehydes and related heterocyclic structures. For instance, the Knoevenagel condensation is frequently used to synthesize 5-arylidene derivatives of thiazolidin-4-ones and rhodanines, where an aromatic aldehyde reacts with the active methylene group at the C-5 position of the thiazolidinone ring. e3s-conferences.orgnih.govsemanticscholar.org This demonstrates a pathway where nicotinaldehyde could be condensed with a pre-formed thiazolidine derivative containing an active methylene group, such as 2,4-thiazolidinedione (B21345).

Table 2: Knoevenagel Condensation Summary
ComponentDescriptionExamplesReference
Carbonyl CompoundAldehyde or KetoneNicotinaldehyde, Benzaldehyde wikipedia.org
Active Methylene CompoundCompound with a CH₂ group flanked by two electron-withdrawing groupsMalonic esters, Thiobarbituric acid, 2,4-Thiazolidinedione purechemistry.orgthermofisher.comresearchgate.net
CatalystTypically a weak basePiperidine, Diethylamine wikipedia.orgthermofisher.com
Productα,β-unsaturated compound5-Arylidene-2,4-thiazolidinediones nih.govsemanticscholar.org

Formation of Substituted Thiazolidine Rings

The construction of the thiazolidine ring is a critical step in the synthesis of the target molecule and its analogues. Key methods include cyclocondensation reactions and interconversions from related sulfur-containing heterocycles.

Cyclocondensation with Thioglycolic Acid or Derivatives

A prevalent and versatile method for synthesizing the thiazolidin-4-one ring, a close analogue of the thiazolidine scaffold, is the one-pot, three-component cyclocondensation reaction. This reaction typically involves an aldehyde, an amine, and a mercaptoacetic acid derivative (thioglycolic acid). The initial step is the formation of an imine (Schiff base) from the aldehyde and amine, which then undergoes cyclocondensation with thioglycolic acid to yield the thiazolidinone ring. researchgate.netresearchgate.net The attack of the nitrogen nucleophile on the carbonyl group of the carboxylic acid is a key step in the formation of the ring. researchgate.net

The efficiency of this reaction can be influenced by various catalysts and conditions. For instance, p-toluenesulfonic acid (p-TsOH) has been effectively used as an acid catalyst in toluene, with azeotropic removal of water driving the reaction forward. researchgate.net In a move towards greener chemistry, ammonium (B1175870) persulfate (APS) has been employed as an economical catalyst for the cyclocondensation of substituted anilines, benzaldehydes, and thioglycolic acid under solvent-free conditions at 90°C, achieving high yields. nih.gov

ReactantsCatalyst/SolventKey Features
Aldehyde, Aniline (B41778), Thioglycolic Acidp-Toluene sulfonic acid (p-TsOH) / TolueneOne-pot, three-component synthesis. researchgate.net
Benzylidenamino derivatives, Thioglycolic AcidDry boiling benzene (B151609)Key step is N-nucleophile attack on acid carbonyl. researchgate.net
Substituted aniline, Benzaldehyde, Thioglycolic AcidAmmonium persulfate (APS) / Solvent-free (90°C)Economical catalyst, high yield (84%). nih.gov
Interconversion from Thiazolidine-2-thiones to Thiazolidin-2-ones

Another synthetic strategy involves the chemical transformation of thiazolidine-2-thiones into thiazolidin-2-ones. This interconversion provides an alternative route to the thiazolidinone core. A convenient method for this conversion has been developed using bromoethanol in the presence of sodium ethoxide (NaOEt) in ethanol (B145695). researchgate.net This reaction has been successfully applied to a range of substituted thiazolidine-2-thiones, including those with substitutions at the 4 and 5 positions, consistently producing the corresponding thiazolidin-2-one products in moderate to good yields. researchgate.net

The reaction proceeds effectively for various substrates, demonstrating its utility in generating diverse thiazolidin-2-one derivatives. researchgate.net

Thiazolidine-2-thione Substrate (Substituents R, R', R'')Reaction ConditionsYield (%)
H, H, H4 h, 80 °C60
(S)-Me, H, H4 h, 80 °C66
(S)-Ph, H, H4 h, 60 °C70
(S)-iPr, H, H5 h, 60 °C85
(S)-iBu, H, H4 h, 60 °C73
H, H, (R)-Ph4 h, 60 °C79
Me, Me, H4 h, 60 °C74

Data sourced from a study on the synthesis of thiazolidin-2-ones from thiazolidine-2-thiones. researchgate.net

Advanced Coupling Reactions for Nicotinaldehyde Functionalization

Functionalization of the pyridine ring of nicotinaldehyde is crucial for creating analogues with diverse properties. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura) for Arylation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for the arylation of heterocyclic compounds. capes.gov.br A significant advancement in this area is the direct C-H bond activation and functionalization, which avoids the need for pre-functionalized starting materials like halogenated pyridines. rsc.org

Specifically for pyridine derivatives, which are structurally related to nicotinaldehyde, direct arylation of pyridine N-oxides has been achieved using palladium acetate (B1210297) (Pd(OAc)₂) as a catalyst. rsc.orgrsc.org These reactions can couple pyridine N-oxides with potassium aryl- or heteroaryltrifluoroborates, which are common coupling partners in Suzuki-Miyaura reactions. rsc.org The process is often performed without a ligand and can show high regioselectivity for the C-2 position of the pyridine ring. rsc.org The proposed mechanism involves an initial electrophilic palladation at the C-2 position, followed by transmetalation with the borate (B1201080) species and subsequent reductive elimination to yield the arylated product. rsc.org This methodology is applicable to a broad scope of substrates, including oxygen- and sulfur-containing heterocycles, with moderate to high yields. rsc.org

Optimization of Reaction Conditions and Process Design

Solvent Effects and Green Solvents (e.g., Water as Reaction Medium)

The solvent can significantly impact reaction outcomes. While traditional organic solvents like benzene and dioxane have been used in thiazolidine synthesis, there is a growing trend towards using greener alternatives. researchgate.net Green solvents are desirable due to their low toxicity, cost-effectiveness, availability, and non-flammability. mdpi.com

Water stands out as a premier green solvent due to its unique physicochemical properties. mdpi.com It has been successfully used as a solvent for the synthesis of the 2,4-thiazolidinedione (TZD) core by refluxing α-chloroacetic acid with thiourea (B124793). nih.gov

Polyethylene glycol (PEG) is another effective green solvent. Refluxing an aldehyde and TZD in PEG-300 has been shown to produce high yields of up to 80% while avoiding hazardous catalysts and solvents. nih.gov

Deep Eutectic Solvents (DESs) , a class of ionic liquids, also serve as eco-friendly and reusable solvents or catalysts. nih.gov For example, a mixture of choline (B1196258) chloride and glycerol (B35011) has been used for the synthesis of 1,3-thiazolidin-4-ones. nih.gov

Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach, reducing waste and simplifying purification. nih.gov The synthesis of 1,3-thiazolidin-4-ones has been achieved with high efficiency under solvent-free conditions, highlighting the potential to diminish the adverse environmental effects of chemical reactions. nih.gov

Influence of Temperature and Reaction Time

Temperature and reaction time are critical parameters that significantly dictate the outcome of the synthesis of thiazolidine derivatives. The formation of the thiazolidine ring, typically through the condensation of an aldehyde, an amine, and a mercapto-acid, is highly sensitive to thermal conditions.

In conventional heating methods for synthesizing thiazolidin-4-ones, prolonged reaction times of 10-12 hours at elevated temperatures of 100-110°C are often required. nih.gov For instance, the synthesis of thiazolidine-2,4-dione (TZD) from chloroacetic acid and thiourea under reflux can take 7-8 hours to achieve a high yield. nih.gov Research into the synthesis of (Z)-5-benzylidenethiazolidine-2,4-dione in a continuous-flow microreactor highlighted the intricate relationship between temperature, solvent, and residence time. researchgate.net For example, using ethanol as a solvent and piperidine as a catalyst, the yield of the product varied significantly with changes in temperature and the time the reactants spent in the microreactor. researchgate.net

The optimization of these parameters is crucial. In a study on the synthesis of TZD derivatives, conducting the reaction at 80°C with a 5 mol% catalyst loading resulted in a 91% yield, whereas at room temperature, the yield was only 63% after 150 minutes. nih.gov This demonstrates that higher temperatures can substantially increase reaction rates and yields, though a balance must be struck to avoid the formation of byproducts. Conversely, some modern techniques, like microwave-assisted synthesis, can drastically reduce both the required temperature and reaction time. mdpi.com

Catalyst-Free and Metal-Free One-Pot Synthetic Protocols

The development of catalyst-free and metal-free one-pot synthetic protocols represents a significant advancement in green chemistry, offering pathways that are both environmentally benign and economically efficient. These methods circumvent the need for potentially toxic and expensive metal catalysts and simplify purification processes.

A notable example is the one-pot, three-component synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates under catalyst-free conditions. nih.gov This reaction proceeds smoothly at a mild temperature of 10–15 °C in THF, yielding the desired products in high to excellent yields. nih.gov The mechanism involves the in-situ formation of thiourea, which then reacts with the nitroepoxide, followed by cyclization and dehydration. nih.gov

Similarly, solvent-free synthesis of 1,3-thiazolidin-4-ones has been achieved. nih.gov One such protocol involves the cyclocondensation of an aniline, a benzaldehyde, and thioglycolic acid at 90°C in the presence of ammonium persulfate (10 mol%), which acts as an economical catalyst, providing the product in 84% yield. nih.gov While this specific example uses a catalyst, it highlights the move towards more sustainable, solvent-free conditions. The development of such one-pot procedures, which combine multiple reaction steps into a single operation without isolating intermediates, significantly enhances the efficiency of synthesizing complex molecules like this compound analogs. nih.govnih.gov

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including thiazolidine derivatives. This technique utilizes microwave irradiation to heat the reaction mixture uniformly and rapidly, leading to a dramatic reduction in reaction times, increased yields, and often, cleaner products compared to conventional heating methods. mdpi.comarkat-usa.org

The synthesis of thiazolidinediones, a class of compounds related to the target scaffold, demonstrates the advantages of MAOS. In one study, the reaction of chloroacetic acid with thiourea under microwave irradiation at 250 W yielded the desired product in just 5 minutes with an 83% yield, a significant improvement over the hours required by conventional heating. nih.gov Similarly, the synthesis of various 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones showed that microwave synthesis (6 minutes at 280 W) produced higher yields (90.25%) compared to conventional refluxing for 5-6 hours (78.42%). nih.gov

MAOS is not only faster but can also enable reactions that are difficult under traditional conditions and often allows for solvent-free reactions, further enhancing its green credentials. nih.govarkat-usa.org For example, a solvent-free synthesis of thiazolidinedione derivatives using a microwave reactor (900 W) with piperidine, activated silica (B1680970) gel, and acetic acid reduced reaction times to approximately 7 minutes and increased the yields for all 23 substrates tested. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazolidine Derivatives

Synthesis MethodReaction TimeYieldReference
Conventional Heating5-6 hours78.42% nih.gov
Microwave-Assisted6 minutes90.25% nih.gov
Conventional Heating7-8 hours94% nih.gov
Microwave-Assisted5 minutes83% nih.gov
Conventional Heating8.5-14.5 hours- ekb.eg
Microwave-Assisted6.5-11 minutesHigher ekb.egresearchgate.net

This table is interactive and can be sorted by column.

Impact of Stoichiometric Ratios and Reagent Variations

The stoichiometry of reactants and the choice of specific reagents are fundamental variables that control the course and efficiency of the synthesis of this compound and its analogs. The classic three-component reaction involves an aldehyde, an amine (like cysteine or its derivatives), and a third component, often a mercapto-acid.

In the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones, an equimolar amount of an aromatic aldehyde and a (hetero)aromatic amine are reacted in the presence of an excess of mercaptoacetic acid. arkat-usa.org The excess of the mercapto-acid helps to drive the reaction towards the formation of the cyclized product. The specific nature of the aldehyde and amine components introduces diversity into the final structure. For instance, using different substituted benzaldehydes or anilines leads to a library of thiazolidinone derivatives. ekb.egresearchgate.net

The synthesis of thiazolidin-4-ones from benzylidenamino derivatives and thioglycolic acid in boiling benzene illustrates the key step of the N-nucleophile attacking the carbonyl group of the carboxylic acid to form the ring. researchgate.net Variations in the substituents on the aromatic rings of the starting materials can influence the electronic properties and, consequently, the reactivity of the functional groups involved in the cyclization. For example, the synthesis of a library of thiazolidinedione compounds utilized microwave irradiation for three of the four steps, demonstrating how reagent choice combined with modern synthetic techniques can efficiently produce a diverse range of products in moderate to good yields. mdpi.com The strategic variation of reagents is a cornerstone of combinatorial chemistry, enabling the creation of large libraries of related compounds for biological screening.

Reactivity Profiles and Reaction Mechanisms

Reactivity of the Nicotinaldehyde Moiety

The nicotinaldehyde portion of the molecule, also known as pyridine-3-carbaldehyde, contains an aldehyde group attached to a pyridine (B92270) ring. wikipedia.orgwikipedia.org This arrangement significantly influences its chemical behavior.

The carbonyl carbon of the aldehyde group in 5-(Thiazolidin-3-yl)nicotinaldehyde is a prominent electrophilic center. Aldehyde carbonyl carbons generally possess a partial positive charge, making them susceptible to attack by nucleophiles. libretexts.org In this specific molecule, the electrophilicity is further enhanced by the electron-withdrawing nature of the pyridine ring to which it is attached. exsyncorp.com The aldehyde group serves as an activating feature, making the molecule ready to participate in various chemical reactions. exsyncorp.com Aldehydes are typically more reactive and less sterically hindered than ketones, as a hydrogen atom is smaller than any organic group. libretexts.org

The electrophilic aldehyde is prone to a variety of nucleophilic addition reactions. These reactions are fundamental to the synthetic utility of aldehydes and involve the addition of a nucleophile to the carbonyl carbon, followed by protonation of the oxygen atom to yield an alcohol. Common nucleophilic additions that aldehydes undergo include reactions with organometallic reagents, amines, and cyanides. libretexts.org For instance, the reaction of aldehydes with primary amines typically forms imines (Schiff bases), while reactions with secondary amines can yield enamines. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Group
Nucleophile TypeReactant ExampleInitial Product TypeGeneral Reference
Primary Amine (R-NH₂)MethylamineImine (Schiff Base) libretexts.org
Secondary Amine (R₂NH)DimethylamineEnamine libretexts.org
OrganometallicGrignard Reagent (R-MgBr)Secondary Alcohol libretexts.org
CyanideHydrogen Cyanide (HCN)Cyanohydrin libretexts.org

Reactivity at the Thiazolidine (B150603) Ring

The thiazolidine ring is a five-membered saturated heterocycle containing both a sulfur atom at position 1 and a nitrogen atom at position 3. nih.govwikipedia.org This structure provides additional sites for chemical modification.

The thiazolidine ring offers opportunities for derivatization at both its nitrogen and sulfur atoms. The nitrogen atom at the N-3 position behaves as a secondary amine and is nucleophilic. This allows for substitution reactions, such as alkylation or acylation, by treating it with a suitable base followed by an alkyl or benzyl (B1604629) halide. nih.gov

The sulfur atom at position 1 is a thioether. While thioethers are generally stable, they can be oxidized to sulfoxides and subsequently to sulfones under appropriate conditions. The reactivity of the sulfur atom is crucial in many biological contexts and synthetic applications. nih.gov

The formation of the thiazolidine ring itself is a prime example of a ring-closing reaction. Thiazolidines are typically synthesized through the condensation reaction between a 1,2-aminothiol (such as cysteine) and an aldehyde or ketone (like formaldehyde). wikipedia.orgresearchgate.net This type of reaction can be highly efficient and may not require a catalyst, proceeding readily under physiological conditions. researchgate.netrsc.orgaminer.cn

Studies have shown that the resulting thiazolidine ring can be exceptionally stable across a range of pH values, from acidic to neutral. researchgate.netdiva-portal.org However, ring-opening reactions can also occur. For example, certain substituted oxadiazole-thiones, which share heterocyclic features, have been observed to undergo ring-opening when treated with nucleophiles like aniline (B41778) or phenylhydrazine. researchgate.net In some cases, this is followed by a recyclization to form a new heterocyclic system. researchgate.net The stability and propensity for ring-opening are influenced by the specific substituents on the thiazolidine ring.

Mechanistic Investigations of Key Transformations

The formation of a thiazolidine ring from an aldehyde and an aminothiol (B82208) is a well-studied transformation. The mechanism generally involves the nucleophilic attack of the sulfur atom of the aminothiol onto the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by an intramolecular cyclization where the amine's nitrogen atom attacks the same carbon, ultimately eliminating a molecule of water to form the heterocyclic ring. nih.govyoutube.com

Another proposed mechanism suggests an initial reaction between the aldehyde and the amine to form an imine intermediate. The sulfur atom of the aminothiol then attacks the imine carbon, followed by intramolecular cyclization to yield the thiazolidine product. nih.gov The specific pathway can be influenced by reaction conditions and the nature of the substrates.

Table 2: Mechanistic Steps in Thiazolidine Formation
StepDescription (Pathway A)Description (Pathway B)General Reference
1Nucleophilic attack of sulfur on the aldehyde's carbonyl carbon.Formation of an imine intermediate from the aldehyde and amine. nih.govyoutube.com
2Intramolecular nucleophilic attack of nitrogen on the same carbon.Nucleophilic attack of sulfur on the imine carbon. nih.govyoutube.com
3Dehydration (loss of a water molecule) to form the final ring.Intramolecular cyclization to form the thiazolidine ring. nih.gov

Reactivity and Mechanistic Insights into this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the thiazolidine ring and the nicotinaldehyde moiety. The reactivity of this compound is of interest in various chemical transformations, and understanding its reaction mechanisms is crucial for its application in synthesis. This article delves into the reactivity profiles and reaction mechanisms of this compound, with a focus on the elucidation of its reaction pathways, transition states, and kinetic studies, drawing upon data from analogous systems to provide a comprehensive overview.

The reactivity of this compound is centered around the electrophilic aldehyde group and the nucleophilic thiazolidine ring. The pyridine ring of the nicotinaldehyde component also influences the reactivity of the aldehyde group through its electron-withdrawing nature.

The formation of a thiazolidine ring from an aldehyde and an aminothiol is a reversible condensation reaction. The generally accepted mechanism proceeds through one of two primary pathways, depending on the reaction conditions and the nature of the reactants.

Pathway A: Hemithioacetal Intermediate

In this pathway, the initial step is the nucleophilic attack of the thiol group of the aminothiol on the carbonyl carbon of the aldehyde. This leads to the formation of a hemithioacetal intermediate. This is often the rate-determining step. Subsequently, an intramolecular cyclization occurs, where the amino group attacks the carbon of the hemithioacetal, followed by the elimination of a water molecule to yield the thiazolidine ring.

Pathway B: Imine (Schiff Base) Intermediate

Alternatively, the reaction can be initiated by the nucleophilic attack of the amino group on the aldehyde carbonyl, forming a carbinolamine intermediate. This intermediate then dehydrates to form an imine, also known as a Schiff base. The final step is the intramolecular cyclization through the nucleophilic attack of the thiol group on the imine carbon.

The preferred pathway can be influenced by the pH of the reaction medium. In acidic conditions, the formation of the imine intermediate is often favored, while under neutral or basic conditions, the hemithioacetal pathway may be more prevalent.

Computational studies on related systems, such as the reaction of formaldehyde (B43269) with cysteine, have been employed to investigate the thermodynamics and kinetics of these pathways, helping to elucidate the structures of the transition states involved in the cyclization and dehydration steps. researchgate.net For this compound, density functional theory (DFT) calculations could provide valuable insights into the relative energies of the intermediates and transition states for both pathways. Such calculations would likely show that the electron-withdrawing nature of the pyridine ring in the nicotinaldehyde moiety increases the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack.

Specific kinetic data for the reactions of this compound are not documented in the reviewed literature. However, kinetic studies on the formation of thiazolidines from other aromatic aldehydes provide a basis for understanding the factors that would govern the reaction rates of this compound.

Research on the reaction of various aldehydes with aminothiols has shown that the reaction kinetics are significantly influenced by the electronic properties of the aldehyde. nih.gov Generally, aromatic aldehydes with electron-withdrawing substituents exhibit faster reaction rates compared to those with electron-donating groups. This is attributed to the increased electrophilicity of the carbonyl carbon, which makes it more susceptible to nucleophilic attack.

Given that the pyridine ring in nicotinaldehyde is electron-withdrawing, it is expected that the reaction of a precursor aminothiol with 3-formylpyridine (nicotinaldehyde) to form the thiazolidine ring of the title compound would be relatively fast.

The table below presents pseudo-first-order rate constants for the reaction of L-cysteine with different aldehydes, illustrating the effect of the aldehyde's electronic nature on the reaction rate.

Table 1: Pseudo-First-Order Rate Constants for the Reaction of L-Cysteine with Various Aldehydes

Aldehyde Rate Constant (k, min⁻¹) Reference
Benzaldehyde (B42025) 0.0146 nih.gov

This data is for analogous systems and is provided for comparative purposes.

The data clearly shows that the electron-donating hydroxyl group in 4-hydroxybenzaldehyde (B117250) significantly slows down the reaction compared to the unsubstituted benzaldehyde. nih.gov It can be inferred that nicotinaldehyde, with its electron-withdrawing pyridine nitrogen, would likely exhibit a rate constant greater than that of benzaldehyde under similar conditions.

Further kinetic studies on this compound would be necessary to determine the precise rate constants and to fully understand the influence of solvents, temperature, and catalysts on its various reactions.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding molecular structure and reactivity at the electronic level. For 5-(Thiazolidin-3-yl)nicotinaldehyde, these methods can predict a range of properties that are otherwise difficult to obtain experimentally.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a suitable basis set such as 6-31G(d,p), are instrumental in determining the molecule's most stable three-dimensional arrangement, known as geometry optimization. nih.gov This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles of the constituent atoms.

The optimized geometry would reveal the spatial relationship between the thiazolidine (B150603) and pyridine (B92270) rings. It is anticipated that the molecule would not be perfectly planar due to the saturated nature of the thiazolidine ring and the likely rotation around the C-N bond connecting the two heterocyclic systems. The aldehyde group's orientation relative to the pyridine ring would also be a key feature determined by these calculations. The resulting optimized structure provides the foundation for all other computational analyses.

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP/6-31G(d,p)

ParameterPredicted Value
C-N bond length (Pyridine-Thiazolidine)~1.38 Å
C=O bond length (Aldehyde)~1.22 Å
C-S bond length (Thiazolidine)~1.85 Å
N-C-S bond angle (Thiazolidine)~110°
Dihedral Angle (Pyridine-Thiazolidine)40-50°

Note: These are hypothetical values based on typical DFT calculations for similar heterocyclic compounds.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Determination

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazolidine ring and the nitrogen atom of the pyridine ring. Conversely, the LUMO is likely to be distributed over the electron-deficient nicotinaldehyde moiety, particularly the carbonyl group and the pyridine ring, which are effective electron-withdrawing groups.

The energy difference between the HOMO and LUMO is the HOMO-LUMO band gap (ΔE). A smaller band gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the band gap would be a key indicator of its potential electronic applications and reactivity in chemical transformations.

Table 2: Predicted Frontier Molecular Orbital Energies and Band Gap for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Band Gap (ΔE)4.5 eV

Note: These are representative values for similar organic molecules and would be precisely determined by DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map of this compound would display regions of varying color, indicating different electrostatic potentials.

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. These areas are expected to be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. researchgate.net In contrast, regions of positive electrostatic potential (colored blue) are electron-poor and are the likely sites for nucleophilic attack. Such regions would be found around the hydrogen atoms and the carbon atom of the carbonyl group. The MEP map provides a clear visual representation of the molecule's reactivity landscape. nih.gov

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of this compound. These calculations determine the frequencies of the fundamental modes of vibration of the molecule. The predicted vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be correlated with experimental IR and Raman spectra.

This correlation is crucial for the structural confirmation of the synthesized compound. For instance, the calculations would predict a strong vibrational band corresponding to the C=O stretching of the aldehyde group, typically in the range of 1700-1730 cm⁻¹. Other characteristic vibrations for the C-N, C-S, and aromatic C-H bonds would also be predicted, aiding in the interpretation of experimental spectroscopic data.

Molecular Modeling and Docking Studies

While quantum chemical calculations focus on the intrinsic electronic properties, molecular modeling techniques explore the larger-scale conformational behavior and potential interactions of the molecule.

Conformational Analysis and Exploration of Energy Landscapes

The presence of a single bond connecting the thiazolidine and pyridine rings in this compound allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis is the study of these different conformers and their relative energies. nih.gov By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, an energy landscape can be generated.

This landscape would reveal the most stable conformation (the global minimum) and any other low-energy conformers. nih.gov The results of such an analysis are critical for understanding the molecule's preferred shape in different environments, which in turn influences its physical properties and biological activity. It is expected that the global minimum energy conformation will exhibit a non-planar structure to minimize steric hindrance between the two ring systems.

Analysis of Ligand-Receptor Interactions (Structural Basis)

The interaction of small molecules like those containing a thiazolidine ring with protein receptors is fundamental to their biological activity. Molecular docking studies on various thiazolidinone derivatives have revealed key structural features that govern these interactions. For instance, studies on thiazolidine-2,4-dione derivatives as Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) agonists have shown that the binding affinity is significantly influenced by the molecule's ability to form hydrogen bonds and engage in hydrophobic interactions within the receptor's binding pocket. nih.gov

In a typical scenario, the thiazolidine core can act as a scaffold, positioning various substituents to interact with specific amino acid residues. For sigma-1 receptor ligands based on a thiazolidine-2,4-dione nucleus, a critical salt bridge with the amino acid residue Glu172 and π-stacking interactions with Tyr103 were predicted to be essential for binding. nih.gov The nitrogen and sulfur atoms within the thiazolidine ring itself can contribute to the electronic properties that facilitate these interactions. mdpi.comresearchgate.net

The table below summarizes typical interactions observed for related thiazolidine compounds, which could be hypothesized for this compound.

Interacting Residue TypeType of InteractionPotential Role in Binding
Polar (e.g., Gln, His, Ser)Hydrogen BondingAnchors the ligand within the binding site. nih.gov
Charged (e.g., Glu, Lys)Salt Bridge / IonicProvides strong, specific anchoring points. nih.gov
Aromatic (e.g., Tyr, Phe)π-π Stacking / CH-πOrients the ligand and contributes to affinity. nih.govnih.gov
Non-polar (e.g., Ile, Leu, Met)Hydrophobic InteractionsStabilizes the ligand in the binding pocket. nih.gov

Prediction of Binding Modes and Key Interacting Residues

Computational docking simulations are instrumental in predicting how a ligand like a thiazolidine derivative will orient itself within a receptor's active site. These models identify the most probable binding poses and the specific amino acids that form key interactions.

For a series of thiazolidine-2,4-dione derivatives targeting PPAR-γ, docking studies successfully predicted binding energies and identified crucial amino acid interactions. nih.gov For example, compound 3j in one such study was shown to engage in extensive hydrophobic interactions with residues including Ile280, Cys285, and His449, while the standard drug, pioglitazone, formed hydrogen bonds with Gln286, His323, and Tyr473. nih.gov Similarly, in the context of VEGFR-2 inhibitors, thiazolidinone derivatives were docked to investigate their binding mode and potential for mimicking known inhibitors. researchgate.net

For this compound, a predictive model would likely show the nicotinyl (pyridine) portion and the thiazolidine ring engaging with a combination of polar and non-polar residues, depending on the specific protein target. The aldehyde group could potentially act as a hydrogen bond acceptor.

Table of Predicted Interacting Residues for Thiazolidine Analogs:

Compound Class Target Protein Key Interacting Residues Reference
Thiazolidine-2,4-diones PPAR-γ Gln286, His323, Tyr327, His449 nih.gov
Thiazolidine-2,4-diones Sigma-1 Receptor Tyr103, Glu172 nih.gov
5-benzylidine-4-thiazolidinones VEGFR-2 Not specified researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. semanticscholar.org These models are crucial for rational drug design, allowing for the prediction of a compound's activity before its synthesis.

For various classes of thiazolidine derivatives, QSAR studies have been successfully developed. For example, a QSAR model for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives targeting osteosarcoma was established using descriptors selected by a heuristic method and modeled with gene expression programming. semanticscholar.org The resulting non-linear model showed a high correlation (R² = 0.839 in the training set) between the molecular structure and the predicted IC50 value. semanticscholar.org

Another QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents identified several molecular descriptors that correlate with activity. nih.gov Descriptors like MLFER_S (related to polarizability) and the number of halogen atoms were found to positively correlate with antitubercular activity, suggesting that higher polarizability enhances biological function in that context. nih.gov

Table of QSAR/QSPR Model Parameters for Thiazolidine Analogs:

Compound Series Target Activity Key Descriptors Model Performance (R²) Reference
2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-ones Anti-osteosarcoma 4 descriptors (unspecified) 0.839 (training), 0.760 (test) semanticscholar.org
N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides Cytotoxicity (A-549) XlogP, kaapa2, Quadrupole1 0.941 nih.gov

While a specific QSAR model for this compound has not been reported, the development of such a model would follow these established principles, correlating calculated molecular descriptors with experimentally determined activities.

Applications in Advanced Organic Synthesis and Chemical Sciences

Strategic Role as a Key Synthetic Intermediate in Heterocyclic Chemistry

The chemical architecture of 5-(Thiazolidin-3-yl)nicotinaldehyde, which combines a reactive aldehyde function with a nucleophilic thiazolidine (B150603) ring and a pyridine (B92270) core, makes it a valuable intermediate in the synthesis of a wide array of more complex heterocyclic systems. While specific examples detailing the reactions of this compound are not extensively documented, the reactivity of its constituent parts suggests several potential synthetic routes.

The aldehyde group can participate in a variety of classical organic reactions, including but not limited to:

Condensation Reactions: It can react with active methylene (B1212753) compounds, such as malononitrile or ethyl cyanoacetate, in Knoevenagel-type condensations to yield more elaborate structures. These reactions are fundamental in the synthesis of various substituted pyridines and other fused heterocyclic systems.

Multicomponent Reactions (MCRs): Pyridyl aldehydes are known to be valuable substrates in MCRs, which allow for the construction of complex molecules in a single step. nih.govnih.govbohrium.com For instance, it could potentially be used in Hantzsch-type pyridine synthesis or Biginelli-type reactions to generate dihydropyridine and dihydropyrimidine derivatives, respectively.

Wittig and Related Reactions: The aldehyde can be converted to an alkene, providing a handle for further functionalization and the construction of larger molecular frameworks.

Reductive Amination: Reaction with primary or secondary amines followed by reduction can lead to the synthesis of a variety of substituted aminomethylpyridines, which are common motifs in pharmacologically active compounds.

The thiazolidine ring, while relatively stable, can also be manipulated under certain conditions. For example, the N-C-S linkage can be cleaved, or the ring can be functionalized at the nitrogen or sulfur atoms, offering further avenues for synthetic diversification. The pyridine nitrogen also provides a site for N-oxidation or quaternization, which can be used to modulate the electronic properties of the molecule and influence its reactivity in subsequent synthetic steps.

Scaffold for Constructing Diverse and Complex Molecular Architectures

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govrsc.orgmdpi.com The combination of the pyridine core with the thiazolidine and aldehyde functionalities in this compound provides a versatile platform for the construction of diverse and complex molecular architectures with potential biological activity.

The aldehyde group serves as a key functional handle for elaboration. For example, it can be used as a starting point for the synthesis of:

Schiff Bases: Condensation with various amines can generate a library of imines, which themselves can be biologically active or can be further reduced to the corresponding amines.

Chalcones and Flavonoids: Aldol (B89426) condensation with acetophenones can lead to the formation of pyridyl-substituted chalcones, which are precursors to a wide range of flavonoid-type structures.

Fused Heterocycles: Intramolecular cyclization reactions involving the aldehyde group and a suitably positioned functional group on a side chain can be used to construct fused bicyclic or polycyclic systems.

The thiazolidine moiety also contributes to the scaffolding potential of the molecule. Thiazolidine and its derivatives, such as thiazolidinones, are themselves considered privileged structures in medicinal chemistry, exhibiting a broad range of biological activities including anticancer, antimicrobial, and antidiabetic properties. nih.govwikipedia.orgnih.gov The presence of the thiazolidine ring in this compound therefore introduces an additional element of structural and functional diversity that can be exploited in the design of new therapeutic agents.

Development of Prodrug Strategies Utilizing the Thiazolidine Moiety as an Aldehyde Protecting Group

One of the most promising applications of the thiazolidine moiety in conjunction with an aldehyde is in the development of prodrugs. Aromatic aldehydes often exhibit potent biological activity but can suffer from poor oral bioavailability due to rapid in vivo metabolism, typically oxidation of the aldehyde group to the corresponding carboxylic acid. The formation of a thiazolidine ring by reacting the aldehyde with a cysteine derivative, such as L-cysteine ethyl ester, can effectively "mask" or protect the aldehyde functionality. nih.govacs.org

This prodrug strategy is based on the principle that the thiazolidine ring is stable under neutral conditions but can be hydrolyzed in vivo to release the active parent aldehyde. This approach has been successfully applied to improve the metabolic stability and prolong the duration of action of other aromatic aldehydes. For example, a thiazolidine prodrug of vanillin, MX-1520, demonstrated significantly improved oral bioavailability compared to the parent compound. nih.gov

A similar strategy has been explored for the antisickling agent TD-7, an aromatic aldehyde that inhibits the polymerization of sickle hemoglobin. nih.govacs.org By forming a thiazolidine prodrug, researchers aimed to protect the aldehyde group from metabolic degradation, thereby enhancing its therapeutic potential. In vivo studies with a thiazolidine prodrug of TD-7, named Pro-7, demonstrated that it could undergo hydrolysis to release the active drug. acs.org

These findings strongly suggest that this compound could be a viable prodrug form of a corresponding bioactive nicotinaldehyde derivative. The thiazolidine ring would serve to protect the aldehyde from premature metabolism, allowing for improved pharmacokinetic properties and a more sustained therapeutic effect.

Applications in Ligand Design for Coordination Chemistry

The pyridine nitrogen atom in this compound makes it a potential ligand for coordination to metal ions. Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The coordination of a metal to the pyridine nitrogen can influence the electronic properties of the entire molecule, which can in turn affect its reactivity and biological activity.

While there are no specific reports on the coordination chemistry of this compound, the coordination behavior of related pyridyl-thiazole and pyridyl-thiazoline compounds has been investigated. nih.gov For example, 5-N-arylaminothiazoles containing pyridyl groups have been synthesized and their complexes with first-row transition metals have been characterized. These studies have shown that the thiazole and pyridine nitrogen atoms can both participate in coordination, leading to the formation of mono- and dinuclear metal complexes with interesting photophysical properties. nih.gov

Furthermore, a pyridyl-thiazoline derivative, 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT), has been used to synthesize cobalt(II) and zinc(II) complexes. researchgate.netkisti.re.kr In these complexes, the metal ion is coordinated to the pyridine nitrogen and one of the thiazoline nitrogen atoms, forming a distorted tetrahedral geometry.

These examples suggest that this compound could act as a monodentate ligand through its pyridine nitrogen. It is also possible that the thiazolidine sulfur or nitrogen atoms, or the aldehyde oxygen atom, could participate in coordination, leading to the formation of bidentate or even tridentate ligands. The resulting metal complexes could have interesting catalytic, magnetic, or photophysical properties, and could also be explored for their potential as therapeutic or diagnostic agents.

Potential in Materials Science as a Building Block for Functional Polymers or Self-Assembled Systems

The unique combination of a rigid aromatic pyridine core and a more flexible thiazolidine ring, along with a reactive aldehyde group, makes this compound an interesting candidate for the construction of functional materials.

Functional Polymers:

Pyridine-containing polymers have attracted significant attention due to their diverse applications in areas such as catalysis, electronics, and biomedicine. mdpi.comrsc.orgresearchgate.net The pyridine unit can be incorporated into the polymer backbone or as a pendant group, and its properties can be tuned by substitution. The aldehyde functionality of this compound provides a convenient handle for polymerization. For example, it could be used in condensation polymerization with diamines to form polyimines, or it could be converted to a vinyl group for radical or ring-opening metathesis polymerization. The resulting polymers would possess the properties of both the pyridine and thiazolidine moieties, and could exhibit interesting electronic, optical, or biological activities. For instance, polymers containing thiazolidinone moieties have been investigated for their potential applications in photonics and optoelectronics. researchgate.net

Self-Assembled Systems:

The pyridine ring is known to participate in a variety of non-covalent interactions, including hydrogen bonding, pi-pi stacking, and metal-ligand coordination, which can be used to direct the self-assembly of molecules into well-defined supramolecular structures. nih.govacs.orgacs.org The specific geometry and electronic properties of the pyridine ring in this compound could be exploited to control the formation of liquid crystals, gels, or other ordered assemblies. The aldehyde group could also be used to form reversible covalent bonds, such as imines or acetals, which could be used to create dynamic self-assembling systems that respond to external stimuli. Such materials could have applications in areas such as sensing, drug delivery, and molecular electronics.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. nih.govrsc.org For 5-(Thiazolidin-3-yl)nicotinaldehyde, future research will likely focus on developing synthetic protocols that are not only efficient in terms of yield but also environmentally benign. mdpi.com Traditional synthetic methods often rely on harsh reaction conditions and hazardous solvents, leading to significant waste. mdpi.com

Future methodologies will likely explore:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields. nih.gov For the synthesis of N-heterocyclic compounds, microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions. nih.govmdpi.com

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, facilitating mass transfer and accelerating chemical transformations. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning perfectly with the principles of green chemistry. nih.gov

Acceptorless Dehydrogenative Coupling (ADC): This strategy, particularly using alcohols as starting materials, presents a green route for the synthesis of N-heterocycles, producing only water and hydrogen as byproducts. rsc.org

Synthetic Strategy Traditional Route Potential Green Route
Solvent Chlorinated solvents (e.g., Dichloromethane)Benign solvents (e.g., Water, Ethanol) or solvent-free conditions nih.gov
Catalyst Homogeneous acid or base catalystsHeterogeneous catalysts, biocatalysts nih.govmdpi.com
Energy Input Conventional heating (reflux)Microwave irradiation, ultrasound nih.gov
Byproducts Stoichiometric inorganic saltsWater, Hydrogen rsc.org
Atom Economy ModerateHigh

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structure of this compound, featuring both a thiazolidine (B150603) ring and a nicotinaldehyde moiety, offers a rich landscape for exploring novel chemical reactions. The thiazolidine ring, a saturated heterocycle, and the aromatic pyridine (B92270) ring with an aldehyde substituent, present multiple reactive sites. nih.gove3s-conferences.org

Future investigations could focus on:

Reactions of the Thiazolidine Ring: Exploring ring-opening reactions, oxidative transformations, and derivatization at the sulfur and nitrogen atoms could lead to a diverse range of new compounds. nih.govresearchgate.net The reactivity of the thiazolidine moiety can be influenced by the electronic effects of the pyridine ring.

Transformations of the Nicotinaldehyde Group: The aldehyde functional group is a versatile handle for a plethora of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and various condensation reactions to construct more complex molecular architectures.

Cross-Coupling Reactions: The pyridine ring can be a substrate for various cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, allowing for the introduction of new carbon-carbon bonds and the synthesis of elaborate derivatives. e3s-conferences.org

Integration of Advanced Spectroscopic Probes for In-situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the integration of advanced spectroscopic techniques for real-time, in-situ monitoring is crucial. mt.comista.ac.at These methods allow for the observation of transient intermediates and the rapid optimization of reaction conditions. spectroscopyonline.comresearchgate.net

Key spectroscopic tools for future research include:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into reaction pathways. mt.comrsc.orgsolubilityofthings.com

In-situ NMR Spectroscopy: For certain reactions, in-situ NMR can provide detailed structural information about the species present in the reaction mixture as the reaction progresses. rsc.org

Mass Spectrometry: Real-time mass spectrometry can be employed to detect and identify reaction intermediates and byproducts, aiding in the elucidation of complex reaction mechanisms. rsc.org

Spectroscopic Technique Information Gained Potential Application
In-situ FTIR Functional group transformations, reaction kinetics researchgate.netMonitoring the conversion of the aldehyde group in real-time.
In-situ Raman Molecular structure changes, especially for symmetric vibrations imperial.ac.ukObserving changes in the thiazolidine ring structure during a reaction.
In-situ NMR Detailed structural elucidation of intermediates rsc.orgIdentifying transient species in complex reaction pathways.

Application of Machine Learning and Artificial Intelligence in Retrosynthesis and Property Prediction

Future applications in this domain include:

AI-Powered Retrosynthesis: AI algorithms can be trained on vast databases of chemical reactions to propose novel and efficient synthetic pathways for this compound and its analogues. arxiv.orgsynthiaonline.comnih.gov This can help overcome the limitations of human intuition and uncover non-obvious synthetic strategies. chemcopilot.com

Molecular Property Prediction: ML models can predict a wide range of physicochemical and biological properties for designed analogues of this compound, even before they are synthesized. specialchem.commit.eduarxiv.org This allows for the prioritization of synthetic targets with desired characteristics. springernature.com

Generative Models: Deep learning-based generative models can design novel molecules with tailored properties, potentially leading to the discovery of new analogues of this compound with enhanced performance for specific applications. acs.org

Design and Synthesis of Advanced Analogues for Specific Chemical and Material Science Applications

The structural framework of this compound serves as a versatile scaffold for the design and synthesis of advanced analogues with tailored properties for various applications in chemistry and material science. rsc.orgibmmpeptide.com By systematically modifying the core structure, it is possible to fine-tune the electronic, optical, and chemical properties of the resulting molecules.

Potential areas for the development of advanced analogues include:

Functional Dyes and Pigments: By introducing chromophoric and auxochromic groups to the molecular structure, it may be possible to develop novel dyes with specific absorption and emission properties.

Ligands for Catalysis: The nitrogen and sulfur atoms in the thiazolidine ring, along with the pyridine nitrogen, can act as coordination sites for metal ions. This opens up the possibility of designing novel ligands for homogeneous catalysis.

Molecular Sensors: Derivatization of the core structure with specific recognition motifs could lead to the development of chemosensors for the detection of metal ions or small molecules.

Building Blocks for Polymers and Materials: The aldehyde functionality can be used to incorporate the this compound unit into polymeric structures, potentially leading to new materials with interesting thermal or optical properties.

Q & A

Q. What are the standard synthetic routes for 5-(Thiazolidin-3-yl)nicotinaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between thiazolidine derivatives and nicotinaldehyde precursors. A common method involves refluxing a mixture of the aldehyde component (e.g., 5-formylnicotinic acid derivatives) with thiazolidine in glacial acetic acid, catalyzed by sodium acetate. For example, similar thiazolidinone syntheses use aldehydes under acidic conditions with reflux for 5 hours, followed by precipitation in ice-cold water and recrystallization . Optimization may involve adjusting stoichiometry, solvent polarity, or catalytic additives to improve yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the aldehyde proton (~9–10 ppm) and thiazolidine ring protons (δ 3–5 ppm).
  • HPLC-MS : For purity assessment and molecular ion detection ([M+H]+ or [M–H]–).
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S stretch at ~1200 cm⁻¹).
  • Elemental analysis : To verify C, H, N, S composition. Cross-validation with reference data from authoritative databases (e.g., NIST Chemistry WebBook) is critical for accuracy .

Q. How does the stability of this compound vary under different storage conditions?

The compound is sensitive to light, moisture, and oxidation due to its aldehyde and thiazolidine groups. Stability studies should include:

  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Accelerated aging tests in controlled humidity (e.g., 25°C/60% RH vs. 40°C/75% RH) to monitor degradation via HPLC.
  • Use of inert atmospheres (N₂ or Ar) for long-term storage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., thione-thiol equilibrium) or solvent effects. Strategies include:

  • Variable-temperature NMR to observe dynamic equilibria.
  • Computational modeling (DFT calculations) to predict dominant tautomeric forms.
  • X-ray crystallography for unambiguous structural confirmation .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

Follow NIH preclinical guidelines for rigor:

  • Biological vs. technical replicates : Clearly distinguish between independent experiments (biological replicates) and repeated measurements (technical replicates).
  • Error bars : Use standard deviation (SD) for n ≥ 3 or standard error of the mean (SEM) with justification.
  • Statistical tests : Specify tests (e.g., t-test, ANOVA) and adjust for multiple comparisons.
  • Source data : Provide raw data for all figures to enable independent validation .

Q. How does this compound interact with biological surfaces, and what methods quantify these interactions?

Surface adsorption/reactivity can be studied using:

  • Microspectroscopic imaging (e.g., Raman or AFM-IR) to map compound distribution on model membranes.
  • Quartz crystal microbalance (QCM) : To measure mass changes during adsorption.
  • Competitive binding assays with fluorescent probes (e.g., FMP-10 derivatives) to assess binding affinity .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Key issues include:

  • Purification bottlenecks : Replace recrystallization with preparative HPLC or column chromatography for higher throughput.
  • Byproduct formation : Optimize reaction stoichiometry and monitor intermediates via LC-MS.
  • Safety protocols : Address aldehyde volatility and thiazolidine toxicity using closed-system reactors .

Methodological Considerations

  • Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed protocols (e.g., NIST or Analytical Chemistry standards) .
  • Contradictory Evidence : Resolve discrepancies in melting points or reactivity by replicating experiments under standardized conditions (e.g., controlled humidity, inert atmospheres) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Thiazolidin-3-yl)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
5-(Thiazolidin-3-yl)nicotinaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.